

Application Notes and Protocols for Rapamycin Administration in Animal Models

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Compound of Interest

Compound Name: Naxaprostene

Cat. No.: B206392

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Audience: Researchers, scientists, and drug development professionals.

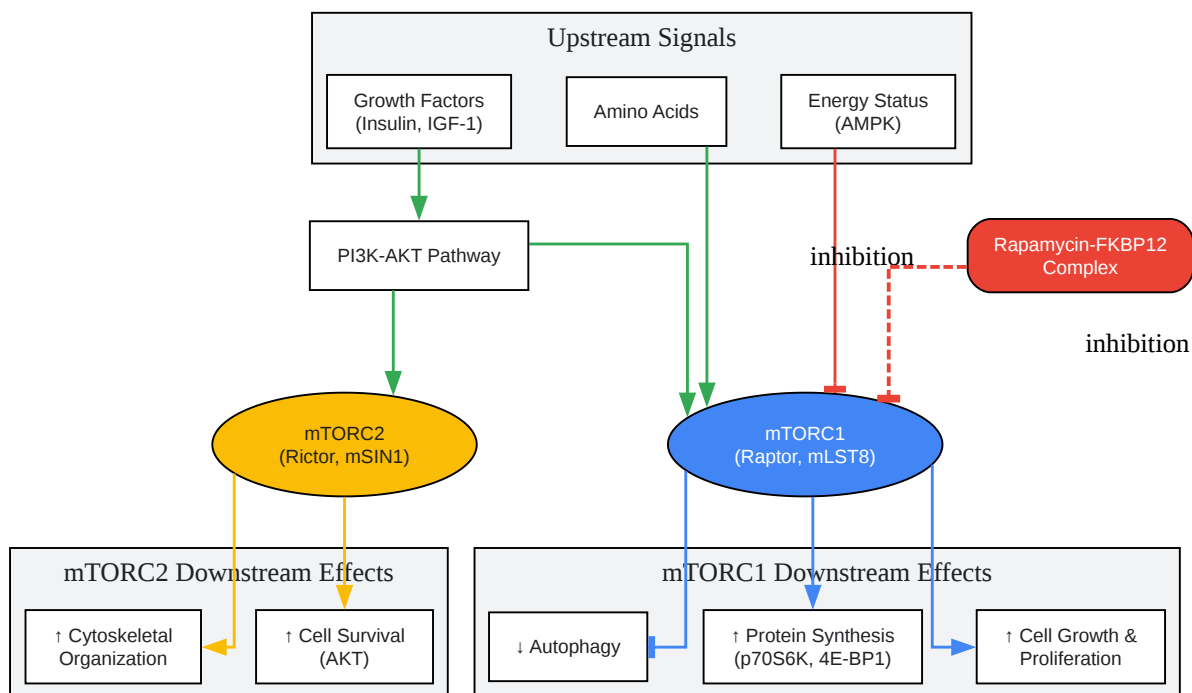
Introduction

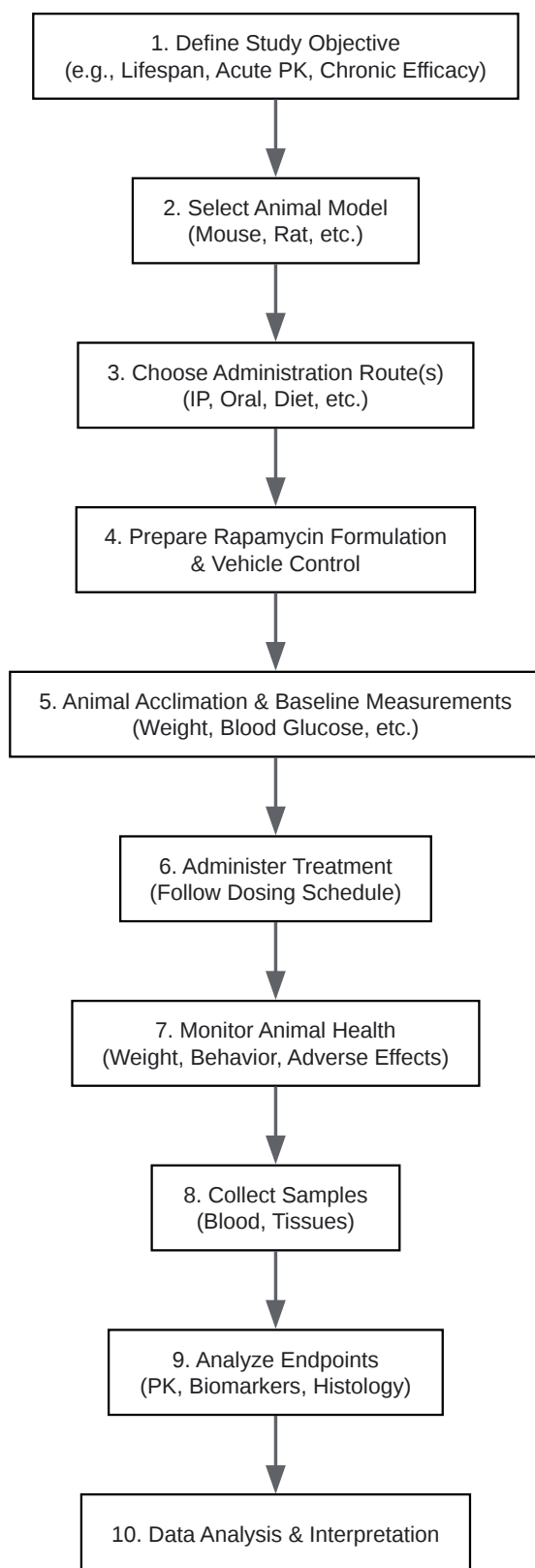
Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] It is a cornerstone of preclinical research in fields like aging, oncology, and metabolic diseases.[1][2] The primary mechanism of action for rapamycin is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3]

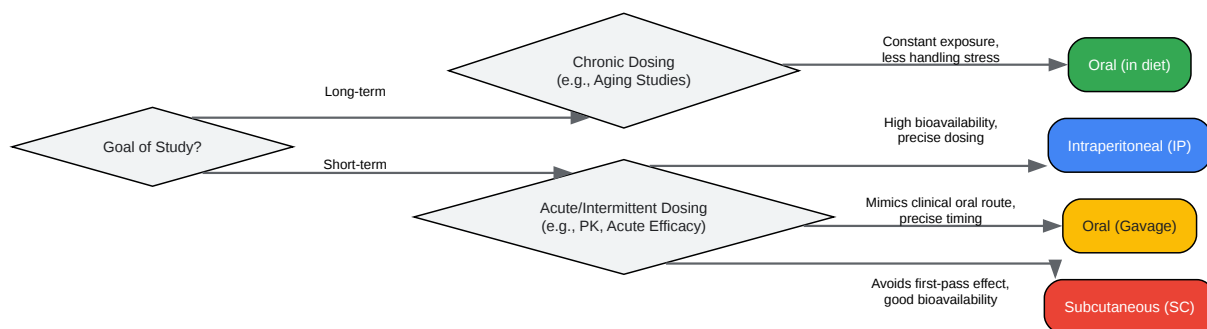
Rapamycin functions by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This inhibition leads to downstream effects such as reduced protein synthesis and increased autophagy. Given its central role, understanding the appropriate administration route of rapamycin in animal models is critical for obtaining reliable and reproducible experimental results.

Signaling Pathway of Rapamycin Action

The mTOR kinase is a core component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes. Rapamycin primarily inhibits mTORC1, which is sensitive to its effects, while mTORC2 is considered largely insensitive to acute rapamycin treatment.







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References

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